molecular formula C12H10ClNO2 B5865794 N-(3-chlorophenyl)-5-methyl-2-furamide

N-(3-chlorophenyl)-5-methyl-2-furamide

Cat. No. B5865794
M. Wt: 235.66 g/mol
InChI Key: KZAJMZBVZKHCKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-chlorophenyl)-5-methyl-2-furamide typically involves complex organic reactions, such as palladium-catalyzed cyclization, which has been utilized in the synthesis of related furamide derivatives. For instance, a new synthesis route for furo[3,2-c]quinolin-4(5H)-one was developed using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, showcasing the synthetic adaptability of furamide compounds (Lindahl et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to this compound often involves spectroscopy and X-ray crystallography. These methods have been instrumental in determining the crystal structures of closely related compounds, providing insights into their molecular configurations and intermolecular interactions. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, showcasing the detailed molecular arrangement and highlighting the utility of X-ray diffraction in understanding such compounds (Yang, 2009).

Chemical Reactions and Properties

This compound and related compounds participate in a variety of chemical reactions, demonstrating a wide range of chemical properties. These include reactions with active methylene compounds, amides, and undergo various catalyzed syntheses. For instance, reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds and amides highlighted the reactivity of similar furamide derivatives, leading to the production of furan derivatives (Kataoka et al., 1998).

Physical Properties Analysis

The physical properties of compounds like this compound, such as melting points, solubility, and crystal structure, are crucial for their practical application. These properties can be significantly affected by the molecular structure and substituents present in the compound. Studies on closely related compounds have employed X-ray diffraction and spectroscopic methods to elucidate their physical characteristics, contributing to a deeper understanding of how structural variations influence physical properties.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their functional groups and molecular structure. For example, phase transfer catalyzed syntheses have been used to produce diaryl 1,2-phenylene dioxydiacetates and N-aryl-5-(2-chlorophenyl)-2-furamides, demonstrating the versatility and reactivity of furamide compounds under different synthetic conditions (Wang et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, “N-(3-chlorophenyl)urethane”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

N-(3-chlorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAJMZBVZKHCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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